molecular formula C22H17N3O2S3 B3518610 N-(4-phenoxyphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

N-(4-phenoxyphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B3518610
M. Wt: 451.6 g/mol
InChI Key: LVPMZVVUFSOMDO-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H17N3O2S3 and its molecular weight is 451.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-phenoxyphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]acetamide is 451.04829031 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-phenoxyphenyl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S3/c26-20(15-29-21-24-25(22(28)30-21)17-7-3-1-4-8-17)23-16-11-13-19(14-12-16)27-18-9-5-2-6-10-18/h1-14H,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPMZVVUFSOMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)SC(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-phenoxyphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and antiviral effects, supported by relevant case studies and research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps that typically include the formation of the thiadiazole ring and subsequent modifications to introduce phenoxy and acetamide groups. The detailed synthetic pathway may vary based on the specific derivatives being targeted.

Example Synthetic Pathway

  • Formation of Thiadiazole Ring : The initial step often involves the reaction of phenyl isothiocyanate with appropriate amines or hydrazides.
  • Modification : Subsequent reactions can introduce the phenoxy and acetamide functionalities through nucleophilic substitutions or coupling reactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxicity Studies : A review by Alam et al. (2020) indicated that various 1,3,4-thiadiazole derivatives exhibited significant cytotoxic effects against multiple human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cell lines .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference
Compound 21SK-MEL-24.27
Compound 28BT4740.794
Compound 31MDA9

The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways.

Antiviral Activity

In addition to anticancer properties, some thiadiazole derivatives have demonstrated antiviral activity. For example:

  • Antiviral Screening : Compounds derived from thiadiazoles were screened for their efficacy against various viruses, showing promising results against herpes simplex virus type 1 (HSV-1) with minimum inhibitory concentrations (MICs) ranging from 16 µg/mL to 48 µg/mL .

Table 2: Antiviral Activity of Thiadiazole Derivatives

CompoundVirus TypeMIC (µg/mL)Reference
Compound AHSV-148
Compound BVZV9.9

Study on Anticancer Properties

In a notable study conducted by Almasirad et al. (2016), a series of new thiadiazole derivatives were synthesized and evaluated for their anticancer activity against human leukemia HL-60 and ovarian cancer SK-OV-3 cell lines. The study found that certain derivatives exhibited significant cytotoxicity with IC50 values as low as 19.5 μM for SK-OV-3 cells .

Study on Antiviral Properties

Another study focused on the antiviral potential of synthesized compounds against various viral strains, demonstrating that certain thiadiazole derivatives could effectively inhibit viral replication in vitro, suggesting potential therapeutic applications in treating viral infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-phenoxyphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-phenoxyphenyl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.